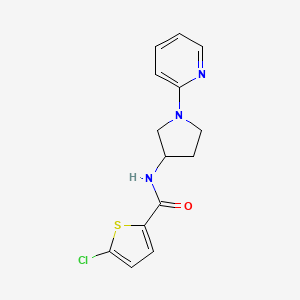

5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

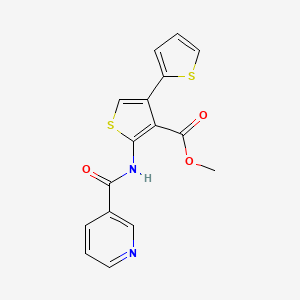

“5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C22H20ClFN4O3S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a thiophene ring and a pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include Suzuki coupling reactions . These reactions are often used in the synthesis of complex organic compounds.Applications De Recherche Scientifique

Antioxidant Activity

- A study by Tumosienė et al. (2019) synthesized a series of novel compounds closely related to 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide. These compounds demonstrated potent antioxidant activities, some even surpassing that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Chemical Properties and Reactions

- Research by Noto et al. (1991) explored the protonation of similar compounds in aqueous perchloric acid, providing insights into their chemical properties and interactions (Noto et al., 1991).

- Gazizov et al. (2015) investigated the acid-catalyzed ring opening in closely related pyrrolidine-1-carboxamides, leading to the formation of various novel compounds (Gazizov et al., 2015).

Antimycobacterial Activity

- A study by Marvadi et al. (2020) designed and synthesized compounds similar to this compound, evaluating their effectiveness as antitubercular agents (Marvadi et al., 2020).

5-HT2 Receptor Antagonism

- A series of compounds including 1-adamantanecarboxamides, which are structurally related to the subject compound, were synthesized and tested for their potential as 5-HT2 receptor antagonists by Fujio et al. (2000) (Fujio et al., 2000).

Anticancer Activity

- Atta et al. (2021) synthesized thiophene-2-carboxamide derivatives, closely related to the compound , and evaluated their inhibitory activity against various cancer cell lines (Atta et al., 2021).

Improvement of Synthesis Processes

- Song (2007) focused on the improvement of the synthesis process for a similar compound, optimizing reaction conditions and yield (Song, 2007).

Electronic and Nonlinear Optical Properties

- Ahmad et al. (2021) conducted a study on similar thiophene-2-carboxamides, analyzing their electronic and nonlinear optical properties through DFT calculations (Ahmad et al., 2021).

Crystal Structure Analysis

- Prabhuswamy et al. (2016) synthesized and analyzed the crystal structure of a related compound, contributing to a deeper understanding of the molecular structure and interactions (Prabhuswamy et al., 2016).

Non-Linear Optical and Molecular Docking Studies

- Jayarajan et al. (2019) synthesized and conducted experimental and computational studies on related compounds, exploring their non-linear optical properties and molecular docking analyses (Jayarajan et al., 2019).

Antidepressant and Nootropic Agents

- Thomas et al. (2016) synthesized and evaluated the pharmacological activity of related compounds as potential antidepressant and nootropic agents (Thomas et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

It is known that the compound interacts with its target, coagulation factor x, and potentially alters its function

Pharmacokinetics

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . These features can potentially impact the bioavailability of the compound.

Analyse Biochimique

Biochemical Properties

It has been suggested that it may interact with enzymes such as coagulation factor X

Molecular Mechanism

It is known to interact with coagulation factor X , but the specifics of these interactions, including any potential for enzyme inhibition or activation and changes in gene expression, are not yet clear.

Propriétés

IUPAC Name |

5-chloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3OS/c15-12-5-4-11(20-12)14(19)17-10-6-8-18(9-10)13-3-1-2-7-16-13/h1-5,7,10H,6,8-9H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWMAXOZUDYIDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Hydroxybutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401918.png)

![1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2401923.png)

![2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-](/img/structure/B2401925.png)

![Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2401928.png)

![N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2401929.png)

![Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2401935.png)

![4-butoxy-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2401936.png)

![2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2401938.png)